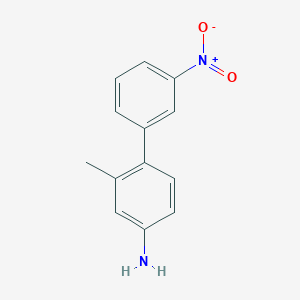

4-Amino-2-methyl-3'-nitrobiphenyl

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

3-methyl-4-(3-nitrophenyl)aniline |

InChI |

InChI=1S/C13H12N2O2/c1-9-7-11(14)5-6-13(9)10-3-2-4-12(8-10)15(16)17/h2-8H,14H2,1H3 |

InChI Key |

WPXPRZRKYHSYOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Amino-2-methyl-3'-nitrobiphenyl with five analogous nitrobiphenyl derivatives, focusing on substituent effects, synthesis methods, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Reactivity and Functionalization

- Cyclization: this compound undergoes cyclization in PPh₃/dichlorobenzene systems to form carbazole derivatives like Siamenol, albeit requiring prolonged heating (5–12 h) . In contrast, 4-Acetamido-3-chloro-4β-nitrobiphenyl is resistant to cyclization due to steric and electronic effects from the chloro and acetamido groups .

- Biotransformation: Amino-substituted nitrobiphenyls (e.g., this compound) are prone to acetylation, forming stable acetamido derivatives .

Physical and Surface Properties

- Solubility: Methyl groups enhance solubility in nonpolar solvents. For instance, 4-Amino-3,2'-dimethylbiphenyl exhibits higher solubility in dichloromethane than nitro-substituted analogues .

- Adsorption Behavior: 4-Amino-4’-nitrobiphenyl shows pH-dependent orientation on silver surfaces, with upright configurations in acidic conditions (evidenced by C-H stretching bands in SERS) .

Q & A

Q. What electrochemical methods are suitable for detecting nitro and amino functional groups in 4-Amino-2-methyl-3'-nitrobiphenyl?

Methodological Answer: Adsorptive stripping voltammetry (AdSV) and square-wave voltammetry are effective for detecting nitro groups in nitrobiphenyl derivatives. For example, AdSV on a dropping mercury electrode can achieve high sensitivity by pre-concentrating the analyte on the electrode surface. Differential pulse voltammetry is also applicable for quantifying redox-active groups like amino substituents .

Q. How can synthetic impurities in this compound be minimized during synthesis?

Methodological Answer: Use gradient recrystallization with polar aprotic solvents (e.g., methanol) to isolate the target compound from byproducts. Slow solvent evaporation at controlled temperatures (e.g., 20–25°C over 5 days) promotes crystal formation, as demonstrated in structurally similar nitrobiphenyl derivatives .

Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer: Combine UV-Vis spectroscopy (to study π→π* transitions in the biphenyl backbone) with FT-IR for functional group analysis (e.g., nitro stretching at ~1520 cm⁻¹ and amino N-H bending at ~1600 cm⁻¹). Cross-validate with NMR to resolve positional isomerism .

Q. How should researchers handle stability concerns during storage?

Methodological Answer: Store the compound in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation. Avoid prolonged exposure to oxidizing agents, as nitro-aromatics are prone to decomposition under harsh conditions .

Q. What solvent systems are optimal for solubility studies?

Methodological Answer: Test solubility in DMSO (polar aprotic) and dichloromethane (non-polar) to assess polarity-driven interactions. For aqueous solubility, use surfactants like polymethacrylate to stabilize the compound in micellar systems, as shown in polyelectrolyte ligand studies .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability. Compare results with experimental EFISH (electric-field-induced second-harmonic generation) data to validate nonlinear optical behavior, as done for 4-dimethylamino-4’-nitrobiphenyl .

Q. What strategies resolve contradictions between voltammetric and spectroscopic data for redox-active groups?

Methodological Answer: Conduct pH-dependent voltammetry to identify protonation states influencing redox potentials. Pair with time-resolved fluorescence quenching to correlate electrochemical reversibility with excited-state interactions .

Q. How do steric effects from the methyl group influence intermolecular interactions in crystal packing?

Methodological Answer: Perform single-crystal X-ray diffraction and Hirshfeld surface analysis to map non-covalent interactions (e.g., C–H⋯π, N–H⋯N). For structurally analogous compounds, methyl groups disrupt π-stacking but enhance hydrogen-bond networks .

Q. What experimental designs are optimal for studying metal complexation with this compound?

Methodological Answer: Use competitive ligand titration with transition metals (e.g., Cu²⁺, Ni²⁺) in buffered aqueous-organic media. Monitor complex stability via cyclic voltammetry shifts in reduction peaks, as applied in mixed-ligand polymethacrylate systems .

Q. How can solvent polarity be exploited to tune the compound’s second-order nonlinear optical response?

Methodological Answer: Measure hyperpolarizability (β) using EFISH in solvents of varying polarity (e.g., chloroform vs. DMF). Apply the two-level model to account for solvatochromic effects, ensuring dispersion corrections align with Cheng’s methodology for nitrobiphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.